3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide

medicinal chemistry drug discovery benzofuran-2-carboxamide scaffold

3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-36-9, molecular formula C₁₇H₁₃N₃O₅) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. This compound has appeared in vendor catalogs and screening-compound collections, but an exhaustive search of the public literature reveals that **no primary research paper, patent, or authoritative database provides any biological, pharmacological, or physicochemical benchmark data specific to this compound**.

Molecular Formula C17H13N3O5
Molecular Weight 339.307
CAS No. 898373-36-9
Cat. No. B2406784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide
CAS898373-36-9
Molecular FormulaC17H13N3O5
Molecular Weight339.307
Structural Identifiers
SMILESCC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
InChIInChI=1S/C17H13N3O5/c1-9-10(6-4-7-12(9)20(23)24)17(22)19-14-11-5-2-3-8-13(11)25-15(14)16(18)21/h2-8H,1H3,(H2,18,21)(H,19,22)
InChIKeyQRSPREOXHXWEQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-36-9): Procurement-Relevant Baseline and Evidence Availability


3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-36-9, molecular formula C₁₇H₁₃N₃O₅) is a fully synthetic small molecule belonging to the benzofuran-2-carboxamide class. This compound has appeared in vendor catalogs and screening-compound collections, but an exhaustive search of the public literature reveals that **no primary research paper, patent, or authoritative database provides any biological, pharmacological, or physicochemical benchmark data specific to this compound**. The sole class-level anchor is the established therapeutic relevance of the benzofuran-2-carboxamide core, which has been patented as a scaffold for tumor necrosis factor (TNF) and phosphodiesterase IV (PDE4) inhibition [1]. All available functional annotations for this specific compound originate from sources that are explicitly excluded from the present evidence evaluation. Consequently, the baseline profile is defined by the absence of validated, comparator-grade data rather than by affirmative differential characteristics.

Why Generic Substitution Fails for 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide: Evidence Gaps and Selection Risk


In the benzofuran-2-carboxamide series, seemingly conservative positional isomerism or N-substitution can alter biological target engagement, cellular potency, and physicochemical properties by orders of magnitude; for example, related benzofuran-2-carboxamides exhibit antiproliferative IC₅₀ values spanning from 0.32 μM to >50 μM across different substitution patterns [1], while regioisomeric 4-methyl-3-nitrobenzamido derivatives on an aminoantipyrine scaffold achieve LD₅₀ values up to 1200 against cervical cancer cells [2]. Because the specific 2-methyl-3-nitrobenzamido substituent arrangement at position 3 of the benzofuran core introduces a unique steric and electronic microenvironment, its activity cannot be predicted from any published data on positional analogs. Generic substitution with an uncharacterized close analog risks selecting a molecule with fundamentally different—and potentially absent—target activity. The absence of public quantification for this specific compound means that procurement without explicit confirmatory data carries inherent selection risk.

Quantitative Comparative Evidence for 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide: Direct Comparator Data


Direct Comparator Evidence Unavailable: No Quantitative Biological, Pharmacological, or Physicochemical Data Identified for the Target Compound

An exhaustive systematic search of PubMed, Google Patents, PubChem, ChEMBL, BindingDB, Google Scholar, and major vendor technical libraries returned **zero primary research articles, patents, or database bioactivity records** for 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide (CAS 898373-36-9) . No IC₅₀, Kᵢ, EC₅₀, LD₅₀, MIC, solubility, logP/D, metabolic stability, or any other measured endpoint could be located for this specific compound. Because the core evidence-admission rules require quantitative data for both the target compound and a named comparator under a shared experimental context, **no direct head-to-head comparison, cross-study comparable analysis, or class-level inference grounded in measured values can be constructed**. All functional claims encountered online originate from the excluded source set and cite no primary experimental data.

medicinal chemistry drug discovery benzofuran-2-carboxamide scaffold

Class-Level Scaffold Quantification: Benzofuran-2-Carboxamide Core Inhibits TNF and PDE4 as Evidenced by Patent Claims

The benzofuran-2-carboxamide core has been demonstrated to modulate proteins mediating cellular activity, specifically inhibiting TNF production and PDE IV catalytic activity [1]. The patent describes an effective amount of a compound of the claimed formula, establishing the scaffold's pharmacological relevance. However, this patent does not disclose any quantitative IC₅₀, EC₅₀, or Kᵢ data for the specific 2-methyl-3-nitrobenzamido substitution pattern.

inflammation phosphodiesterase IV tumor necrosis factor patent pharmacology

Positional Isomer Quantification: 4-Methyl-3-Nitrobenzamido Derivatives Demonstrate LD₅₀ Values Up to 1200 on Cervical Cancer Cells

In a study of aminoantipyrine derivatives, the 4-methyl-3-nitrobenzamido derivative demonstrated an LD₅₀ value up to 1200 with ~97% inhibition of cervical cancer (SiHa) cells [1]. This is the closest positional isomer to the target 2-methyl-3-nitrobenzamido compound with published quantitative data. However, this data was generated on an aminoantipyrine scaffold rather than a benzofuran core, preventing direct transfer of the quantitative values. The repositioning of the methyl group from position 2 to position 4 can alter steric interactions and electronic distribution sufficiently to affect potency and selectivity.

anticancer cervical cancer 4-methyl-3-nitrobenzamido aminoantipyrine scaffold

Antiproliferative Potency Range for 5-Chlorobenzofuran-2-Carboxamides as a Class Comparator

A series of 5-chlorobenzofuran-2-carboxamide derivatives demonstrated antiproliferative IC₅₀ values ranging from 0.32 to 2.88 μM against various cancer cell lines [1]. While these compounds lack the 3-(2-methyl-3-nitrobenzamido) substituent entirely, they establish that benzofuran-2-carboxamides bearing appropriate substitution can achieve sub-micromolar potency. This range serves as a class-level benchmark indicating what is achievable with optimized benzofuran-2-carboxamides, though no inference about the target compound's actual potency can be drawn.

antiproliferative CB1 allosteric modulator benzofuran-2-carboxamide cancer

Predicted Physicochemical Properties from In Silico Tools

In silico predictions for 3-(2-methyl-3-nitrobenzamido)benzofuran-2-carboxamide (MW 339.30 g/mol) indicate compliance with Lipinski's Rule of Five (zero violations): predicted logP ~2.8, 3 hydrogen bond donors, 6 hydrogen bond acceptors, 5 rotatable bonds, and topological polar surface area (tPSA) ~131 Ų [1]. These values are predicted, not experimentally measured. For comparison, 3-(4-nitrobenzamido)benzofuran-2-carboxamide (MW 325.27, predicted logP 2.8, tPSA 131 Ų) shows nearly identical predicted properties [1], indicating that nitro-positional isomers are essentially indistinguishable by standard in silico drug-likeness filters. This means that selecting between these isomers for procurement cannot be guided by predicted drug-likeness alone.

drug-likeness Lipinski Rule of Five ADMET prediction molecular properties

Application Scenarios for 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide Based on Current Evidence Availability


Medicinal Chemistry Hit-Expansion and SAR Exploration Requiring Custom Synthesis

As a structurally novel benzofuran-2-carboxamide with a 2-methyl-3-nitrobenzamido substituent pattern that has never been biologically evaluated, this compound is suitable for organizations conducting proprietary hit-expansion or scaffold-hopping campaigns that intend to generate their own primary pharmacological data. The known class-level relevance of benzofuran-2-carboxamides as TNF/PDE4 inhibitors [1] provides a reasonable hypothesis for initial screening, but any procurement must be coupled with a commitment to internal assay execution.

Chemical Biology Probe Development with Complementary Proprietary Data

The compound may be a useful starting point for chemical probe development programs where internal data already exist or will be generated. Because no public selectivity, toxicity, or pharmacokinetic data exist, it is inappropriate for use as a reference tool compound in published studies without first establishing its activity profile de novo. The 4-methyl positional isomer benchmark (LD₅₀ up to 1200 on SiHa cells) [2] suggests that closely related nitrobenzamido derivatives can exhibit significant biological activity, but the specific 2-methyl pattern remains unvalidated.

Computational Chemistry and Molecular Modeling Studies Using Predicted Properties

The compound's predicted molecular properties (MW 339.30, logP ~2.8, tPSA ~131 Ų, zero Rule-of-Five violations) [3] make it a candidate for docking simulations and pharmacophore modeling within the benzofuran-2-carboxamide target space. However, procurement for computational studies alone should consider whether lower-cost positional isomers with identical predicted properties would serve equally well, given that in silico filters cannot distinguish 2-methyl-3-nitro from 4-nitro substitution patterns.

Analytical Reference for Chromatographic or Spectroscopic Method Development

Given its high purity as reported by some vendors (typically ≥95%) and its well-defined molecular structure, this compound could serve as an analytical reference standard for developing HPLC, LC-MS, or NMR methods aimed at resolving closely related benzofuran-2-carboxamide positional isomers. Its utility in this application stems from its structural features rather than from biological activity, but procurement should be accompanied by an independently verified certificate of analysis.

Quote Request

Request a Quote for 3-(2-Methyl-3-nitrobenzamido)benzofuran-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.